molecular formula C13H18ClNO2 B180555 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride CAS No. 107416-50-2

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride

Cat. No.: B180555
CAS No.: 107416-50-2
M. Wt: 255.74 g/mol
InChI Key: MULQQZUACAAXSJ-UHFFFAOYSA-N
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Description

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride (CAS: 19395-40-5), also known as α-phenyl-2-piperidineacetic acid hydrochloride or Ritalinic acid hydrochloride, is a pharmaceutical intermediate and impurity reference standard. It is structurally related to methylphenidate (Ritalin®), functioning as its carboxylic acid metabolite and a degradation product . The compound features a piperidine ring (a six-membered amine heterocycle) linked to a phenyl-substituted acetic acid backbone, with a hydrochloride salt enhancing solubility. Its molecular formula is C₁₃H₁₇NO₂·HCl (MW: 255.74), and it is utilized in analytical testing to monitor methylphenidate purity and stability .

Properties

IUPAC Name

2-phenyl-2-piperidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12(11-7-3-1-4-8-11)14-9-5-2-6-10-14;/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULQQZUACAAXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583264
Record name Phenyl(piperidin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107416-50-2
Record name 1-Piperidineacetic acid, α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107416-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl(piperidin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride typically involves the reaction of phenylacetic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond between the phenylacetic acid and piperidine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl group or the piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce piperidine-based alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride may have therapeutic applications, particularly in treating neurological disorders. Its structural similarity to other piperidine derivatives suggests it could modulate neurotransmitter systems, potentially offering benefits in conditions such as ADHD and depression.

Mechanism of Action
The compound acts as a modulator at specific receptors, influencing neurotransmitter release and receptor activity. This modulation can alter biochemical pathways related to mood regulation and cognitive functions.

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.

Reaction TypeProducts FormedCommon Reagents
OxidationKetones, carboxylic acidsPotassium permanganate
ReductionAlcohols, aminesLithium aluminum hydride
SubstitutionVarious substituted derivativesAlkyl halides

Biological Studies

Protein-Ligand Interactions
The compound is utilized in biological studies to explore protein-ligand interactions. Its role in proteolysis targeting chimera (PROTAC) development highlights its potential for targeted protein degradation, which is a promising area in drug discovery and development.

Case Studies
Recent studies have evaluated the efficacy of this compound in modulating neurotransmitter systems. For example, one study demonstrated that it could enhance the activity of certain neurotransmitters in vitro, suggesting potential applications in neuropharmacology.

Industrial Applications

Development of Agrochemicals and Specialty Chemicals
In industrial settings, this compound is used to develop agrochemicals and specialty chemicals. Its chemical properties allow for the formulation of products that require specific functional groups or molecular structures.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Chloro groups (e.g., 2-Cl or 4-Cl on phenyl) increase electron-withdrawing effects, which may enhance metabolic stability but reduce solubility . Hydroxyl groups on piperidine (e.g., 4-OH) improve hydrophilicity and hydrogen-bonding capacity .
  • Functional Groups : Ester derivatives (e.g., methyl esters) are typically prodrugs, requiring hydrolysis to the active carboxylic acid form .

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Target Compound : As a methylphenidate metabolite, it lacks central nervous system (CNS) stimulant activity but is critical for pharmacokinetic studies .
  • Pyrrolidine Analogue (Methyl ester) : Structurally similar to stimulants but modified for forensic detection .
  • Chlorophenyl Derivatives: Chlorine substituents may enhance binding to dopamine/norepinephrine transporters, though positional isomers (2-Cl vs. 4-Cl) exhibit distinct activity profiles .

Physicochemical Comparison

Property 2-Phenyl-2-(piperidin-1-yl)acetic acid HCl Methyl Ester (Pyrrolidine) 4-Hydroxypiperidine Derivative
Solubility High (HCl salt) Moderate (ester) Very high (hydroxyl + HCl)
LogP ~1.2 (estimated) ~1.8 ~0.5
pKa (acid) ~3.5 N/A (ester) ~3.4

Notes:

  • Hydroxyl groups (e.g., 4-OH-piperidine) significantly lower LogP, enhancing aqueous solubility .
  • Ester derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

2-Phenyl-2-(piperidin-1-yl)acetic acid hydrochloride (CAS No. 107416-50-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClNO2C_{13}H_{18}ClNO_2. Its structure features a piperidine ring attached to a phenyl group and an acetic acid moiety, which is crucial for its biological activity.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0098 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound has potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

2. Analgesic and Anti-inflammatory Effects

Studies have indicated that this compound may possess analgesic properties. It has been evaluated in animal models for its ability to reduce pain responses, suggesting a mechanism involving the modulation of neurotransmitter systems associated with pain perception.

3. Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (breast)6.5
HepG2 (liver)7.8

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells, indicating potential for use in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : It is hypothesized that the compound interacts with neurotransmitter receptors, affecting pain signaling pathways.
  • Cell Membrane Disruption : The hydrophobic nature of the phenyl group may facilitate interactions with cell membranes, leading to increased permeability and subsequent cell death in microbial and cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. The results highlighted its superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Cytotoxicity

In another study focusing on cancer therapeutics, this compound was tested against multiple cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in treated cells. The study emphasized the need for further exploration into its mechanism of action at the molecular level .

Q & A

Q. How can researchers elucidate the metabolic pathways of this compound in vitro?

  • Methodological Answer :
  • Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; analyze metabolites via LC-MS/MS .
  • Phase II Conjugation : Test with UDP-glucuronosyltransferase (UGT) isoforms and PAPS for sulfation .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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